3-Methyl-4-(methylamino)phenol

Übersicht

Beschreibung

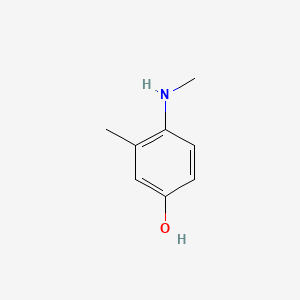

3-Methyl-4-(methylamino)phenol: is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, where the hydroxyl group is substituted with a methyl group and a methylamino group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(methylamino)phenol typically involves the methylation of 4-aminophenol. One common method is the reaction of 4-aminophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Nitrosation and Hydrogenation

The primary synthesis route involves nitrosation of m-cresol followed by catalytic hydrogenation:

-

Nitrosation :

-

Hydrogenation :

Mannich Reactions

The methylamino group participates in Mannich reactions with formaldehyde and amines:

-

Products : Forms 3,4-dihydro-3-methyl-1,3,2H-benzoxazine derivatives .

-

Mechanism : Nucleophilic attack by the methylamino group on the electrophilic iminium intermediate.

Electrophilic Aromatic Substitution

The phenolic ring undergoes sulfonation and nitration:

Sulfonation

-

Outcome : Sulfonation at the ortho/para positions relative to the hydroxyl group.

Nitration

-

Outcome : Nitro group incorporation, predominantly at the meta position to the methylamino group.

Acid-Base Behavior

Stability and Decomposition

-

Thermal Stability : Decomposes at >200°C, releasing CO, NOₓ, and methylamine vapors .

-

Incompatibilities : Reacts exothermically with strong reducing agents (e.g., hydrides) and oxidizers .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Carcinogenesis Studies

One of the primary applications of 3-Methyl-4-(methylamino)phenol is in the study of chemical carcinogenesis. It serves as a model compound for investigating the metabolic activation of carcinogens and the specific metabolic pathways that lead to cancer development. Research indicates that this compound can help elucidate mechanisms involved in tumorigenesis.

Medicinal Chemistry

The compound has shown potential as an intermediate in the synthesis of pharmaceuticals. For instance, it can be utilized in the production of drugs targeting metabolic disorders, including obesity-related conditions. Its derivatives have been linked to therapeutic agents that act on the angiotensin II receptor, showcasing its relevance in treating metabolic syndromes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. These compounds exhibit broad-spectrum activity against various bacterial strains and fungi. In particular, they have demonstrated significant inhibition rates against pathogens such as Staphylococcus aureus and Bacillus subtilis, indicating their potential use in developing new antimicrobial agents .

Antidiabetic Research

Research has also explored the antidiabetic effects of related compounds synthesized from this compound. These compounds have shown substantial inhibition of enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This suggests potential applications in managing diabetes through enzyme inhibition .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Methyl-4-(methylamino)phenol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

4-Methylaminophenol: Similar structure but lacks the additional methyl group on the phenol ring.

4-Aminophenol: Lacks both the methyl and methylamino groups.

Uniqueness: 3-Methyl-4-(methylamino)phenol is unique due to the presence of both a methyl group and a methylamino group on the phenol ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .

Biologische Aktivität

3-Methyl-4-(methylamino)phenol (CAS No. 74789-37-0) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and toxicology. This article explores its biological properties, mechanisms of action, safety assessments, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of phenol, characterized by a methyl group and a methylamino group attached to the aromatic ring. Its molecular formula is . The structural uniqueness of this compound imparts distinct chemical and biological properties, making it valuable in various applications, including pharmaceuticals and dyes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Enzyme Interaction : It may modulate the activity of specific enzymes and proteins, leading to various biological effects. This modulation can influence metabolic pathways and cellular signaling .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy as an antimicrobial agent can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Toxicological Studies

A safety assessment conducted on related compounds, such as 3-Methylamino-4-Nitrophenoxyethanol, provides insights into the potential toxicity of this compound. In acute toxicity studies on rats, high doses resulted in significant adverse effects, including hypoactivity and respiratory distress. The no observed adverse effect level (NOAEL) was determined to be 100 mg/kg/day .

Data Table: Summary of Biological Activities

Case Studies

- Hair Dye Formulations : this compound is utilized in hair dye formulations due to its stability and color properties. Studies have indicated that it can penetrate skin barriers, raising concerns about systemic absorption and potential toxicity .

- Acute Toxicity in Animal Models : In a study involving rats, exposure to high concentrations led to observable toxic effects. These findings underscore the importance of evaluating safety profiles when considering the use of this compound in consumer products .

Eigenschaften

IUPAC Name |

3-methyl-4-(methylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-5-7(10)3-4-8(6)9-2/h3-5,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODIKTRHOMTUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225764 | |

| Record name | Phenol, 3-methyl-4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74789-37-0 | |

| Record name | Phenol, 3-methyl-4-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074789370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methyl-4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.